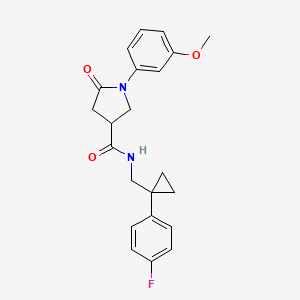
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H23FN2O3 and its molecular weight is 382.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, with the CAS number 1209759-35-2, is a synthetic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C22H23FN2O3
- Molecular Weight : 382.4 g/mol
- Structure : The compound features a cyclopropyl group linked to a 4-fluorophenyl moiety and a 3-methoxyphenyl group, contributing to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:
- Formation of Cyclopropyl Intermediate : Utilizing Grignard reaction conditions with 4-fluorophenylmagnesium bromide and cyclopropylmethyl bromide.
- Amidation Reaction : The intermediate undergoes amidation with carboxylic acid chlorides in the presence of bases like triethylamine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biological pathways, leading to potential therapeutic effects.
In Vitro Studies
Research indicates that compounds containing cyclopropyl moieties often exhibit enhanced biological activity. For instance, derivatives similar to this compound have shown promising results in inhibiting the proliferation of specific cancer cell lines, such as U937 human myeloid leukemia cells, without significant cytotoxicity .
In Vivo Studies
In vivo evaluations have demonstrated that similar compounds possess anti-inflammatory and analgesic properties. These effects are believed to stem from the modulation of inflammatory pathways and pain receptors .
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Anti-Cancer Activity :
A study reported that derivatives of the compound displayed significant inhibition of U937 cell proliferation at micromolar concentrations. The structure-activity relationship indicated that modifications on the phenyl rings could enhance potency while maintaining low toxicity levels . -
Case Study on Anti-Inflammatory Effects :
Another investigation found that related compounds effectively reduced inflammation in animal models by downregulating pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .
Eigenschaften
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c1-28-19-4-2-3-18(12-19)25-13-15(11-20(25)26)21(27)24-14-22(9-10-22)16-5-7-17(23)8-6-16/h2-8,12,15H,9-11,13-14H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIUFOPJNIQFDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCC3(CC3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














